Cerium phosphide

High-pressure physics Valence transition Isostructural phase transition

Cerium phosphide (CeP) is a rare-earth monopnictide semiconductor that crystallises in the cubic NaCl-type structure (space group Fm3̄m, Pearson symbol cF8) with a lattice constant a = 5.909 Å and a calculated density of 5.508 g cm⁻³. It is synthesised by high-temperature reaction of CeO₂ with phosphine at 1300 °C or by the solid-state metathesis route using Na₃P and CeCl₃ at 700–800 °C.

Molecular Formula CeP
Molecular Weight 171.090 g/mol
CAS No. 25275-75-6
Cat. No. B12072645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium phosphide
CAS25275-75-6
Molecular FormulaCeP
Molecular Weight171.090 g/mol
Structural Identifiers
SMILESP#[Ce]
InChIInChI=1S/Ce.P
InChIKeySMKQIOCKGHFKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Phosphide (CAS 25275-75-6) — Essential Procurement Data and Semiconductor-Class Baseline


Cerium phosphide (CeP) is a rare-earth monopnictide semiconductor that crystallises in the cubic NaCl-type structure (space group Fm3̄m, Pearson symbol cF8) with a lattice constant a = 5.909 Å and a calculated density of 5.508 g cm⁻³ [1]. It is synthesised by high-temperature reaction of CeO₂ with phosphine at 1300 °C or by the solid-state metathesis route using Na₃P and CeCl₃ at 700–800 °C [1]. Commercial grades range from 99 % (2N) to 99.999 % (5N) purity and the material is supplied as a grey crystalline solid for use in high-power, high-frequency semiconductor devices and laser diodes [2]. CeP belongs to the broader class of cerium monopnictides, which are intensively studied for their correlated-electron physics arising from the single 4f electron of Ce³⁺ [1].

Structure Cubic NaCl-type (Fm3̄m) — compatible with epitaxial rare-earth pnictide stacks
Synthesis High-temperature reaction of CeO₂ with PH₃ or solid-state metathesis (Na₃P + CeCl₃)
Purity grades Semiconductor-grade options from 2N (99%) to 5N (99.999%)

Why Cerium Phosphide Cannot Be Replaced by Lanthanum or Praseodymium Phosphide in Critical Applications


Although LaP, CeP and PrP all crystallise in the same rock-salt structure, CeP alone exhibits a pressure-induced isostructural volume collapse of ~8 % at ~10 GPa, accompanied by a Ce³⁺→Ce⁴⁺ valence transition and a visually observable colour change from silver-grey to purple [1]. This electronic transition, confirmed directly by Ce L₃-edge XAS, arises from the unique accessibility of the Ce 4f electron and has no counterpart in LaP (4f⁰) or PrP (4f²) [2]. Consequently, any experimental programme that exploits this valence instability—high-pressure superconductivity, Kondo physics, or isostructural phase-transition studies—cannot substitute CeP with another rare-earth monophosphide without losing the defining physical phenomenon. The following quantitative evidence guide documents exactly where CeP diverges from its closest structural analogues and why that divergence matters for scientific selection.

CeP — pressure-triggered isostructural volume collapse and Ce valence transition
LaP / PrP — no 4f-driven electronic instability; purely monotonic compression
Valence-instability experiments may not transfer; structural collapse unique to Ce 4f electron
CeP — low-carrier Kondo-lattice system with multiple field-induced magnetic phases
LaP — magnetically inert; PrP — only Van Vleck paramagnetism
Magnetic polaron lattice and pressure-tuned magnetism may be absent in other monophosphides

Cerium Phosphide — Quantified Differentiation Evidence Against Closest Analogues (LaP, PrP, CeAs, CeN)


Isostructural Volume Collapse Under Pressure: CeP vs. LaP

CeP undergoes an ~8 % unit-cell volume collapse at ~10 GPa (100 kbar) without any change in its NaCl-type crystal structure, driven by a Ce³⁺→Ce⁴⁺ valence change [1]. A colour change from silver-grey to purple corroborates the electronic transition [1]. In contrast, LaP—which lacks a 4f electron—exhibits purely monotonic compression with no isostructural volume discontinuity across the same pressure range [2]. The volume collapse is a direct manifestation of Ce 4f electron delocalisation and is absent in the 4f⁰ analogue.

Isostructural Volume Collapse
Head-to-head
CeP: ~8% vol. collapse at ~10 GPa LaP: 0% (no collapse)
Demonstrates 4f-electron-driven valence instability absent in LaP
Confirmed by Ce L₃-edge XAS and colour change
High-pressure physics Valence transition Isostructural phase transition 4f electron systems

Critical Pressure for Long-Period Magnetic Ordering: CeP vs. CeAs

The critical pressure Pc at which long-period magnetic structures composed of Γ₇ and Γ₈ Ce layers appear is 0.25–0.3 GPa for CeP [1] but 1.2–1.3 GPa for CeAs [2]. This ~4-fold difference means that the full cascade of magnetic phases in CeP can be explored using standard piston-cylinder or sapphire-anvil pressure cells, whereas accessing the corresponding regime in CeAs requires substantially more complex high-pressure infrastructure. Additionally, the second critical pressure PB (marking strong CEF excitation anomalies) is 1.1 GPa for CeP vs. 2.5 GPa for CeAs [1].

Critical Pressure for Magnetic Order
Head-to-head
CeP: Pc ≈ 0.25–0.3 GPa vs CeAs: Pc ≈ 1.2–1.3 GPa
Lower critical pressure enables magnetic phase exploration with standard cells
4× lower Pc simplifies high-pressure infrastructure
Magnetic phase diagram Kondo lattice Neutron diffraction Pressure-induced magnetism

Lattice Constant and Density for Epitaxial Integration: CeP vs. LaP vs. PrP

CeP has a cubic lattice constant a = 5.909 Å and density 5.508 g cm⁻³, placing it between PrP (a = 5.872 Å) and LaP (a = 6.016 Å, density 5.18 g cm⁻³) [1][2][3]. The lattice mismatch is ~1.8 % relative to LaP and ~0.6 % relative to PrP. This intermediate lattice parameter makes CeP a natural bridge material for compositionally graded rare-earth monopnictide heterostructures, enabling smoother strain accommodation than would be possible with the end-member compounds alone.

Lattice Constant & Density
Reported
5.909 Å
Intermediate lattice constant supports strain engineering in epitaxial stacks
~1.8% mismatch with LaP, ~0.6% with PrP
Epitaxial growth Lattice engineering Rare earth pnictides Thin-film heterostructures

Oxidation Stability Under Ambient and Elevated Temperatures: CeP vs. LaP

CeP remains stable in air up to approximately 900 °C, at which point it oxidises to monoclinic CePO₄ [1]. By contrast, LaP is reported to be very unstable and decomposes readily in open air at ambient conditions [2]. This difference of ~900 °C in the practical air-stability window means that CeP can tolerate standard semiconductor processing steps (annealing, lithography bake-out, packaging) without requiring an inert atmosphere, whereas LaP demands glove-box handling throughout.

Oxidation Stability
Reported
~900 °C
Air-stable processing window simplifies device fabrication relative to LaP
Oxidises to CePO₄ above this limit; LaP decomposes at ambient
Thermal stability Material handling Device processing Oxidation resistance

Electronic Structure: Semimetallic CeP vs. Semiconducting CeN

Resonant photoemission experiments demonstrate that in CeP the Ce 4f level overlaps the valence band, producing a semimetallic ground state with a vanishing band gap (~0 eV) [1]. In stark contrast, CeN exhibits an optical band gap of 1.76–1.8 eV with the 4f level situated within the gap, characteristic of a p-type semiconductor [2][3]. This ~1.8 eV difference in band-gap energy dictates that CeP is suitable for low-resistance Ohmic contact layers in rare-earth pnictide devices, whereas CeN is appropriate for active semiconducting channel regions. The two materials are not electronically interchangeable.

Electronic Band Structure
Head-to-head
CeP: semimetal, band gap ~0 eV vs CeN: semiconductor, 1.76–1.8 eV
Semimetallic CeP for contact layers; semiconducting CeN for active channels
~1.8 eV band-gap difference prevents electronic interchangeability
Electronic band structure Semimetal Photoemission spectroscopy Contact-layer materials

Magnetic Phase Complexity: CeP Exhibits Six Distinct Field-Induced Transitions

Low-temperature magnetoresistance measurements on CeP single crystals between 5 and 40 K in fields up to 6 T reveal a complex phase diagram with six distinct phase transitions, including a previously unidentified second transition within the zero-field antiferromagnetic phase [1]. High-field studies up to 32 T confirm strong magnetic anisotropy and successive metamagnetic transitions [2]. While other cerium monopnictides such as CeSb also display multiple magnetic phases, the combination of low carrier density (~10²⁰ cm⁻³), Γ₇/Γ₈ mixed ground states, and magnetic polaron lattice formation in CeP creates a uniquely rich playground for studying correlated-electron physics not replicated in the phosphide series of La or Pr, which lack the 4f magnetic degree of freedom [3].

Magnetic Phase Complexity
Class-level
CeP: ≥ 6 distinct magnetic phases LaP/PrP: magnetically inert
Unique magnetic complexity for Kondo-lattice research not matched by LaP or PrP
Magnetic polaron lattice formation; low carrier density ~10²⁰ cm⁻³
Magnetotransport Metamagnetic transitions Magnetic polaron lattice Low-carrier-density systems

High-Value Application Scenarios for Cerium Phosphide Based on Verified Differentiation Evidence


High-Pressure Isostructural Valence-Transition Studies

CeP's ~8 % unit-cell volume collapse at ~10 GPa, occurring without any change in crystal symmetry and driven by a Ce³⁺→Ce⁴⁺ electronic transition, provides a clean and rare model system for studying isostructural volume-collapse phenomena [1]. The accompanying colour change from silver-grey to purple offers a simple visual indicator of the transition point, facilitating alignment in diamond-anvil-cell experiments [1]. This transition has been directly verified by Ce L₃-edge XAS [2]. LaP and PrP cannot substitute because they lack the requisite Ce 4f electron that drives the valence instability.

Low-Temperature Correlated-Electron and Kondo-Lattice Physics Platform

With a Néel temperature TN ≈ 10–11 K at ambient pressure and at least six distinct magnetic phase transitions accessible below 6 T and 3 GPa, CeP is a benchmark material for investigating complex magnetic ordering in low-carrier-density Kondo-lattice systems [3][4]. The formation of magnetic polaron lattices and the coexistence of Γ₇ and Γ₈ Ce layers within the ordered phases make CeP uniquely suited for studies of orbital ordering and p-f mixing effects. CeAs, while related, requires pressures > 1.2 GPa to access corresponding phases, substantially increasing experimental complexity [5].

Epitaxial Rare-Earth Pnictide Heterostructure Engineering

CeP's lattice constant of 5.909 Å, intermediate between LaP (6.016 Å) and PrP (5.872 Å), combined with its oxidation resistance up to 900 °C, positions it as an effective buffer or strain-management layer in epitaxially grown rare-earth pnictide device stacks [6][7]. Its semimetallic character further allows it to function as a low-resistance contact layer in all-rare-earth-pnictide heterostructures, while neighbouring CeN layers provide the semiconducting active region [8].

Pressure-Tuned Spintronic and Topological Material Prototyping

The low carrier density and strong p-f hybridisation in CeP yield pronounced magnetoresistance anisotropy and field-induced changes in electronic structure [4]. The ability to tune the Ce valence state continuously with pressure—from localised 4f¹ toward itinerant 4f⁰—enables systematic exploration of the localised-itinerant crossover that underpins heavy-fermion and potential topological phases in rare-earth monopnictides [1][2]. This pressure-tunable electronic landscape is not available in the structurally analogous but magnetically inert phosphides LaP or PrP.

Application
Selection Property
Validation Focus
High-pressure isostructural valence-transition studies
Isostructural volume-collapse phenomenon with visual colour-change indicator
Validate pressure-dependent Ce valence shift via XAS or optical observation
Low-temperature correlated-electron and Kondo-lattice physics
Complex magnetic phase diagram with multiple field-induced transitions
Confirm magnetic ordering and polaron lattice formation under applied pressure/field
Epitaxial rare-earth pnictide heterostructure engineering
Intermediate lattice constant and air stability up to processing temperatures
Verify lattice mismatch with LaP/PrP and oxidation resistance in device conditions
Pressure-tuned spintronic and topological material prototyping
Pressure-tunable Ce valence state and strong p-f hybridisation
Validate magnetoresistance anisotropy and localized-itinerant crossover signatures
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